N-(cyclopentylmethyl)-2,2-dimethoxyethanamine

Descripción general

Descripción

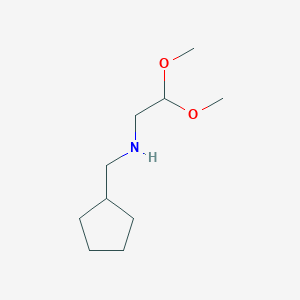

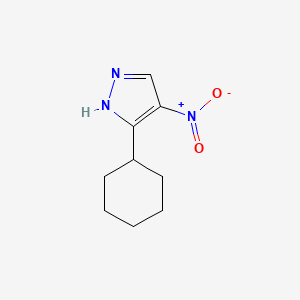

“N-(cyclopentylmethyl)-2,2-dimethoxyethanamine” is an organic compound consisting of an ethanamine core with two methoxy groups attached to the second carbon atom and a cyclopentylmethyl group attached to the nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques could provide information about the types of bonds and functional groups present in the molecule .Aplicaciones Científicas De Investigación

Ecofriendly Ethereal Solvent

“N-(cyclopentylmethyl)-2,2-dimethoxyethanamine” is also known as Cyclopentyl Methyl Ether (CPME). It’s an elective ecofriendly ethereal solvent in classical and modern organic chemistry . It has been established as particularly useful due to its hydrophobicity, chemical stability towards a wide range of conditions, exceptional stability towards the abstraction of hydrogen atoms, relatively low latent heat of vaporization, and the ease with which it can be recovered and recycled .

Organometallic Chemistry

CPME’s unique properties enable its successful employment as a solvent in a wide range of synthetic applications, including organometallic chemistry . Organometallic chemistry involves the study of chemical compounds containing bonds between carbon and a metal.

Catalysis

CPME is also used in catalysis . Catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst, which is not consumed in the catalyzed reaction and can continue to act repeatedly.

Biphasic Reactions

Biphasic reactions, which involve two different phase reactants, also utilize CPME as a solvent . The solvent’s properties help facilitate the reaction and improve the overall yield.

Oxidations

CPME is used in oxidation reactions . These reactions involve the loss of electrons or an increase in oxidation state by a molecule, atom, or ion.

Radical Reactions

Radical reactions, which involve chemical species with unpaired electrons, also use CPME as a solvent . Its stability towards the abstraction of hydrogen atoms makes it particularly useful in these types of reactions.

Replacement for Non-Polar Organic Solvents

Research suggests that CPME could potentially replace non-polar organic solvents such as hexane and toluene with comparable enantioselectivity and yields . This is significant as it provides a more environmentally friendly alternative to traditional solvents.

Solvent-Free Conditions

Interestingly, studies have shown that pursuing solvent-free conditions, even without liquid substrates, might result in similar conversion rates with reduced catalyst loading . This highlights the potential of exploring solvent-free conditions when enantioselectivity is not of concern.

Mecanismo De Acción

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects . Without more information, it’s difficult to speculate on the mechanism of action of "N-(cyclopentylmethyl)-2,2-dimethoxyethanamine" .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be flammable, toxic, or corrosive . Without specific information, it’s challenging to provide a detailed safety and hazards analysis for "N-(cyclopentylmethyl)-2,2-dimethoxyethanamine" .

Propiedades

IUPAC Name |

N-(cyclopentylmethyl)-2,2-dimethoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-12-10(13-2)8-11-7-9-5-3-4-6-9/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZSPALDAICBNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCC1CCCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopentylmethyl)-2,2-dimethoxyethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B3093653.png)

![3-[(Cyclopentylmethyl)amino]benzoic acid](/img/structure/B3093724.png)

![1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene](/img/structure/B3093765.png)